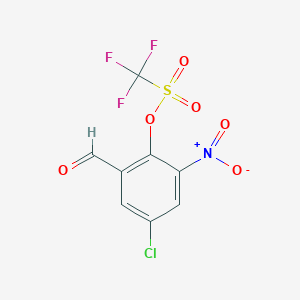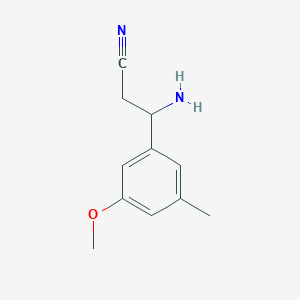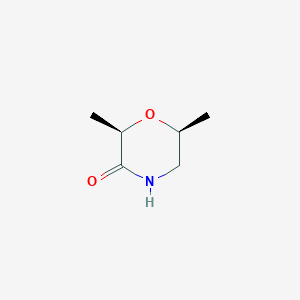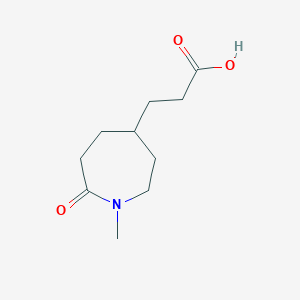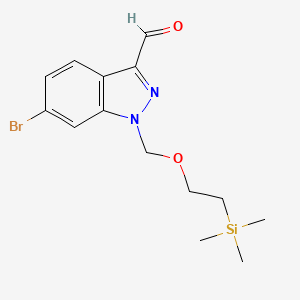
Methyl 2,6-difluoro-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,6-difluoro-4-nitrobenzoate is an organic compound with the molecular formula C8H5F2NO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen at position 4 is replaced by a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-difluoro-4-nitrobenzoate typically involves the nitration of methyl 2,6-difluorobenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 4-position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve high yields and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,6-difluoro-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution (SNAr). Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., dimethyl sulfoxide).
Major Products:
Reduction: Methyl 2,6-difluoro-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2,6-difluoro-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic agents may utilize this compound as a starting material for the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It serves as a precursor in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2,6-difluoro-4-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s lipophilicity and binding affinity to target molecules.
Comparación Con Compuestos Similares
- Methyl 2,6-difluoro-3-nitrobenzoate
- Methyl 2,5-difluoro-4-nitrobenzoate
- Methyl 2,6-difluoro-4-aminobenzoate
Comparison: Methyl 2,6-difluoro-4-nitrobenzoate is unique due to the specific positioning of the nitro and fluorine groups, which confer distinct electronic and steric properties. These differences can affect the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H5F2NO4 |
|---|---|
Peso molecular |
217.13 g/mol |
Nombre IUPAC |
methyl 2,6-difluoro-4-nitrobenzoate |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)7-5(9)2-4(11(13)14)3-6(7)10/h2-3H,1H3 |
Clave InChI |
GIWYTZQNVKXDAO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1F)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


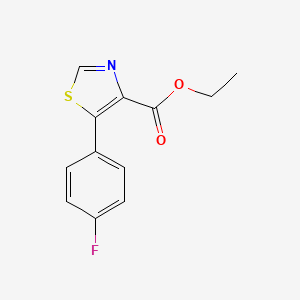
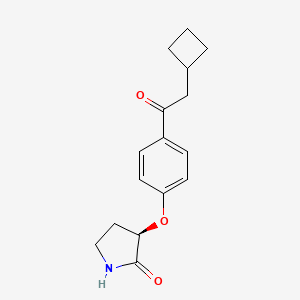



![Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13031692.png)
